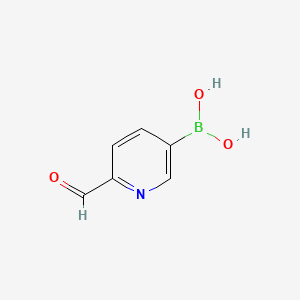

(6-Formylpyridin-3-YL)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Formylpyridin-3-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with a formyl substituent at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-Formylpyridin-3-YL)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation using trialkylborates.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation of a substituted pyridine followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.

Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation.

[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic acid.

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: (6-Formylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides under palladium catalysis.

Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds using copper catalysts.

Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Chan-Lam Coupling: Copper catalysts, amines or alcohols, and solvents like dichloromethane.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Amines or ethers.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

(6-Formylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (6-Formylpyridin-3-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the carbon-carbon bond.

Chan-Lam Coupling: The boronic acid group reacts with copper to form a copper-boron intermediate, which then reacts with nucleophiles to form carbon-nitrogen or carbon-oxygen bonds.

Comparación Con Compuestos Similares

(6-Formylpyridin-3-YL)boronic acid can be compared with other pyridinylboronic acids:

6-Chloro-3-pyridinylboronic acid: Used in similar cross-coupling reactions but with different reactivity due to the chloro substituent.

6-Bromo-3-pyridinylboronic acid: Also used in cross-coupling reactions, with the bromo substituent providing different electronic effects.

6-Aminopyridine-3-boronic acid: Functionalized for specific biological applications, such as binding to cis-diol-containing biomolecules.

Actividad Biológica

(6-Formylpyridin-3-YL)boronic acid is a compound of interest in medicinal chemistry due to its unique structural features, which confer significant biological activities. This article explores the biological activity of this compound, focusing on its potential applications in drug development, enzyme inhibition, and interactions with biomolecules.

Structural Characteristics

The compound features a pyridine ring substituted with a formyl group and a boronic acid moiety. The boronic acid group is known for its ability to form covalent bonds with specific amino acid residues in enzymes, while the formyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets .

1. Enzyme Inhibition

Boronic acids are recognized for their role as enzyme inhibitors, particularly in the context of proteases and glycosidases. The unique structure of this compound allows it to interact effectively with the active sites of these enzymes.

- Case Study : Research indicates that boronic acids can act as potent inhibitors of serine proteases by forming stable covalent bonds with the enzyme's active site serine residue. This mechanism has been demonstrated with various boronic acids, including those structurally related to this compound .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The compound exhibits significant antibacterial activity against various strains of bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| B. cereus | 8 µg/mL |

This table summarizes the MIC values observed in vitro, indicating that this compound may serve as a lead compound for developing new antibacterial agents .

3. Binding Affinity Studies

The binding affinity of this compound to saccharides has been explored due to its potential applications in targeting glycoproteins.

| Saccharide | Binding Constant Ka (M−1) |

|---|---|

| d-fructose | 150 ± 20 |

| d-glucose | 45 ± 5 |

| Neu5Ac | 25 ± 4 |

These binding studies suggest that the compound could be useful in designing selective inhibitors or probes that target glycosylated proteins, which are often implicated in various diseases .

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The boronic acid group can form reversible covalent bonds with diols present in sugars and certain amino acids, facilitating enzyme inhibition.

- Hydrogen Bonding : The formyl group enhances interaction with biological targets through hydrogen bonding, contributing to increased potency and specificity .

Propiedades

IUPAC Name |

(6-formylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLRSNPWLRXKTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.